molecular formula C9H10ClNO B13826319 (3-Chlorophenyl)acetone oxime

(3-Chlorophenyl)acetone oxime

Cat. No.: B13826319
M. Wt: 183.63 g/mol
InChI Key: REEKQPIENAUPMD-YRNVUSSQSA-N
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Description

(3-Chlorophenyl)acetone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is specifically a ketoxime, derived from the reaction of (3-chlorophenyl)acetone with hydroxylamine. It is a white crystalline solid that is soluble in water and various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chlorophenyl)acetone oxime can be synthesized through the condensation of (3-chlorophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:

(3Chlorophenyl)acetone+NH2OHHCl(3Chlorophenyl)acetone oxime+H2O+HCl(3-\text{Chlorophenyl})\text{acetone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow (3-\text{Chlorophenyl})\text{acetone oxime} + \text{H}_2\text{O} + \text{HCl} (3−Chlorophenyl)acetone+NH2​OH⋅HCl→(3−Chlorophenyl)acetone oxime+H2​O+HCl

The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)acetone oxime undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids, it can hydrolyze back to (3-chlorophenyl)acetone and hydroxylamine.

    Reduction: It can be reduced to the corresponding amine using reducing agents like sodium borohydride or hydrogenation catalysts.

    Substitution: The oxime group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out with inorganic acids like hydrochloric acid at elevated temperatures.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: (3-Chlorophenyl)acetone and hydroxylamine.

    Reduction: (3-Chlorophenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Chlorophenyl)acetone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of oxime-based drugs.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)acetone oxime depends on its specific application. In biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: A simpler ketoxime with similar reactivity but without the chlorophenyl group.

    Benzaldoxime: An aldoxime with different reactivity due to the presence of an aldehyde-derived oxime group.

    Methoxime: An oxime with a methoxy group, showing different solubility and reactivity profiles.

Uniqueness

(3-Chlorophenyl)acetone oxime is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

(NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10ClNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+

InChI Key

REEKQPIENAUPMD-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)Cl

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)Cl

Origin of Product

United States

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